Fmoc-Leu-Bt

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

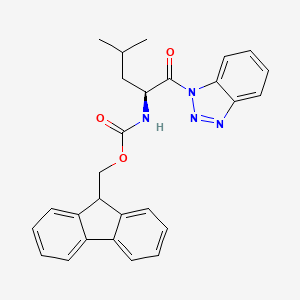

Fmoc-Leu-Bt, also known as (S)-(9H-Fluoren-9-yl)methyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-4-methyl-1-oxopentan-2-ylcarbamate, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the synthesis process .

Mode of Action

The mode of action of this compound involves its interaction with the amine group of an amino acid. The this compound compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the biochemical pathway of peptide synthesis. The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

Pharmacokinetics

The pharmacokinetics of this compound are primarily related to its role in peptide synthesis. This ensures that the peptide remains attached to the resin, allowing for the continuation of the synthesis process .

Result of Action

The result of the action of this compound is the successful synthesis of peptides. The use of this compound allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it an extremely valuable resource for research in the post-genomic world .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the removal of the Fmoc group is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . Therefore, the efficacy and stability of this compound are dependent on the conditions under which the peptide synthesis process is carried out .

Analyse Biochimique

Biochemical Properties

Fmoc-Leu-Bt is primarily used in biochemical reactions involving peptide synthesis. It interacts with various enzymes and proteins to facilitate the formation of peptide bonds. The compound is known to interact with coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), which are commonly used in peptide synthesis . These interactions help in the activation of the carboxyl group of amino acids, leading to the formation of peptide bonds. This compound also interacts with protecting groups like fluorenylmethyloxycarbonyl (Fmoc) to protect the N-terminus of amino acids during peptide synthesis .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in peptide synthesis, leading to changes in cellular function . This compound has also been found to affect the growth and proliferation of cells by interacting with specific proteins and enzymes involved in these processes . These interactions can lead to changes in cell signaling pathways and gene expression, ultimately influencing cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules to facilitate peptide synthesis. The compound binds to the carboxyl group of amino acids, activating them for peptide bond formation . This activation is achieved through the formation of an intermediate complex with coupling reagents like DIC and HOBt . This compound also plays a role in enzyme inhibition or activation, depending on the specific biochemical reaction. The compound can inhibit certain enzymes involved in peptide degradation, thereby enhancing the stability of the synthesized peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions . The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, the degradation of this compound can lead to changes in its effectiveness in peptide synthesis. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is effective in facilitating peptide synthesis without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s effectiveness in peptide synthesis reaches a plateau beyond a certain dosage. Adverse effects at high doses include changes in gene expression and cellular metabolism, leading to potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases, which play a role in the formation and degradation of peptides . This compound can also affect metabolic flux by modulating the activity of enzymes involved in amino acid metabolism . These interactions can lead to changes in metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound can be transported across cell membranes through active transport mechanisms, involving transporters such as peptide transporters (PepT1 and PepT2) . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm, where it interacts with enzymes and proteins involved in peptide synthesis . This compound can also be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . These modifications can direct the compound to specific locations within the cell, enhancing its effectiveness in peptide synthesis.

Méthodes De Préparation

The synthesis of Fmoc-Leu-Bt typically involves the reaction of Fmoc-Leu-OH with benzotriazole in the presence of a coupling reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified by recrystallization or chromatography .

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Fmoc-Leu-Bt undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: Reduction of this compound typically involves the use of reducing agents such as sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the benzotriazole group is replaced by other nucleophiles.

Common reagents used in these reactions include piperidine for deprotection, dicyclohexylcarbodiimide (DCC) for coupling, and various acids and bases for pH adjustment . The major products formed from these reactions are typically peptides or peptide derivatives .

Applications De Recherche Scientifique

Peptide Synthesis

The primary application of Fmoc-Leu-Bt is in peptide synthesis, particularly through SPPS. The Fmoc group allows for selective coupling with subsequent amino acids, while the benzotriazole component facilitates efficient peptide bond formation. This dual functionality minimizes side reactions and enhances yield during synthesis .

Case Study: Synthesis of Dipeptides

Research has demonstrated that this compound can be effectively used to synthesize dipeptides like Fmoc-Leu-Phe-NH2 with high yields. Comparative studies indicate that the efficiency of peptide bond formation is significantly influenced by the nature of the protecting groups and the order of amino acid residues .

| Dipeptide | Yield (%) | Comments |

|---|---|---|

| Fmoc-Leu-Phe-NH2 | 95% | High efficiency observed with this compound |

| Fmoc-Phe-Leu-NH2 | 81% | Lower yield compared to switched sequence |

Drug Discovery and Development

This compound plays a crucial role in drug discovery, particularly in developing peptide-based therapeutics. Peptides synthesized using this compound exhibit unique properties such as high target specificity and diverse functionalities, making them attractive candidates for treating various diseases .

Case Study: Peptide-Based Therapeutics

In a study focusing on LAT1-dependent cellular processes, researchers utilized this compound to create peptides that inhibit cancer cell proliferation. The incorporation of leucine into these peptides enhanced their biological activity, demonstrating the potential of this compound in therapeutic applications targeting cancer metabolism .

Biochemical Research

Beyond drug development, this compound is instrumental in biochemical research for studying protein-protein interactions and enzyme activities. By synthesizing specific peptide sequences containing L-leucine, researchers can investigate their interactions with other biomolecules.

Case Study: Protein Interaction Studies

Studies utilizing solid-state nuclear magnetic resonance have analyzed the dynamics of methyl groups in peptides synthesized with this compound. These investigations provide insights into how leucine residues affect protein structure and function, further emphasizing the significance of this compound in understanding biochemical mechanisms .

Material Science

Recent advancements have explored the use of this compound in creating advanced materials such as hydrogels and organogels through self-assembly processes. These materials exhibit interesting properties like self-healing capabilities and can be functionalized for various applications .

Case Study: Supramolecular Hydrogels

Research on supramolecular hydrogels formed from Fmoc-protected amino acids indicates their potential use in biomedical applications due to their biocompatibility and ability to form reversible networks. These hydrogels can be tailored for specific functionalities depending on the desired application .

Comparaison Avec Des Composés Similaires

Fmoc-Leu-Bt is similar to other Fmoc-protected amino acids, such as Fmoc-Gly-Bt and Fmoc-Ala-Bt. this compound is unique in its ability to form stable peptide bonds with minimal side reactions. Other similar compounds include:

Fmoc-Gly-Bt: Used in the synthesis of glycine-containing peptides.

Fmoc-Ala-Bt: Used in the synthesis of alanine-containing peptides.

Alloc-Bt: An alternative protecting group used in peptide synthesis.

This compound’s stability and ease of removal make it a preferred choice in many peptide synthesis applications .

Activité Biologique

Fmoc-Leu-Bt (Fluorenylmethyloxycarbonyl-leucine-benzotriazole) is a derivative of leucine that has garnered attention in peptide synthesis and biological activity studies. This article explores its biological functions, synthesis methods, and potential applications based on diverse research findings.

Overview of this compound

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino acid leucine, along with a benzotriazole moiety. The compound's molecular formula is with a molecular weight of approximately 454.52 g/mol . Its structure allows it to participate in various chemical reactions, particularly in solid-phase peptide synthesis (SPPS).

Synthesis and Mechanism

The synthesis of this compound typically involves the reaction of Fmoc-Leu with benzotriazole derivatives. This process can yield high efficiency in forming dipeptides when coupled with other amino acid derivatives . The mechanism involves the activation of the carboxyl group of the amino acid, facilitating nucleophilic attacks that lead to peptide bond formation.

Table 1: Synthesis Yield of Dipeptides Using this compound

| Reaction Components | Product | Yield (%) |

|---|---|---|

| This compound + H-Phe-NH2 | Fmoc-Leu-Phe-NH2 | 95 |

| This compound + H-Ser(tBu)-OtBu | Fmoc-Leu-Ser-OtBu | 81 |

| This compound + H-Ala-OMe | Fmoc-Leu-Ala-OMe | 77 |

Antimicrobial Properties

Research indicates that peptides synthesized using this compound exhibit significant antimicrobial activity. The incorporation of leucine in peptide structures enhances their ability to disrupt bacterial membranes, making them effective against various pathogens . The structure-activity relationship (SAR) studies suggest that the hydrophobic nature of leucine contributes to the peptides' membrane-disrupting properties .

Case Studies

- Antimicrobial Peptide Development : A study focused on designing peptides that target β-lactamases using derivatives like this compound showed promising results in inhibiting drug-resistant bacterial strains. The peptides demonstrated a synergistic effect when combined with β-lactam antibiotics, reducing resistance levels significantly .

- Peptide Synthesis Efficiency : Another investigation highlighted the efficiency of using this compound in synthesizing dipeptides through microwave-assisted techniques, achieving high yields and maintaining structural integrity during reactions .

Applications in Drug Development

The biological activities of peptides derived from this compound suggest potential applications in developing new antimicrobial agents and therapeutic peptides targeting specific diseases. The ability to modify peptide sequences using this compound allows for tailored approaches in drug design, enhancing efficacy and reducing side effects.

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O3/c1-17(2)15-24(26(32)31-25-14-8-7-13-23(25)29-30-31)28-27(33)34-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-14,17,22,24H,15-16H2,1-2H3,(H,28,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFTXRDNFPCOSI-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647340 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072840-99-3 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.